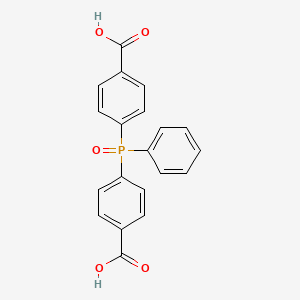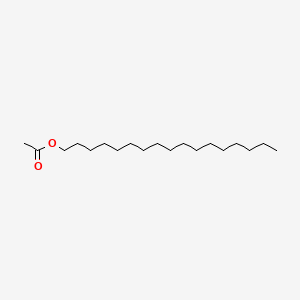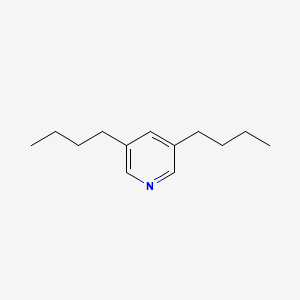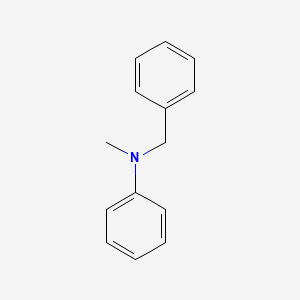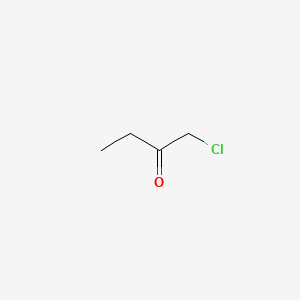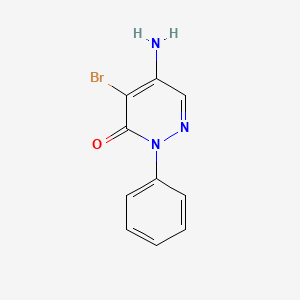
Brompyrazon
説明
Brompyrazon, also known as 2-amino-3-bromopyrazine-1-oxide, is an organic compound that has been studied for its potential applications in a variety of scientific and laboratory experiments. It is a nitrogenous heterocyclic compound with a unique chemical structure and a wide range of physiochemical properties. This compound has been studied for its potential applications in areas such as drug development, organic synthesis, and cancer research.
科学的研究の応用
Determination of Reactive Bromine Species in Water
Researchers developed a sensitive method for determining ultra trace levels of reactive bromine species (RBS) in water. They utilized a derivative reagent, 3,5-dimethyl-1H-pyrazole (DMPZ), to derivatize RBS to 4-bromo-3,5-dimethyl-1H-pyrazole, which was then analyzed using liquid chromatography and mass spectrometry. This method demonstrated high reliability and reproducibility in analyzing ultra trace levels of RBS in seawater and other fresh water samples, making it a significant advancement in environmental monitoring and analysis (Lu, Lin, Huang, & Yuan, 2019).
Anti-Avian Influenza Virus Activity
A study explored the anti-avian influenza virus activity of heterocyclic compounds based on bromophenyl azo-5-phenyl-2(3H)-furanone. Compounds were synthesized and tested for their antiviral activity against the H5N1 virus. Notably, specific bromophenyl-derivatives exhibited high effectiveness in reducing the virus's impact, as confirmed by plaque reduction assay on Madin-Darby canine kidney cells (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Development of Novel Chemical Inhibitors
The bromodomain and extraterminal (BET) family of proteins, crucial in gene expression of oncogenes, were targeted for the development of novel inhibitors. A series of potential BET inhibitors were reported, including a novel BET inhibitor with a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core. This compound showed significant inhibitory activity and anti-proliferation potency in cancer cell lines, indicating its potential for leukemia treatment (Yang, Chen, Zhao, Zhang, Zhang, Xu, Zhang, & Zhou, 2019).
Synthesis and Cytotoxicity of Heterocyclic Compounds
A study focused on using 3-bromoacetylcoumarin as a starting material for synthesizing various heterocyclic compounds. These compounds were screened for in vitro anticancer activity against multiple human cancer cell lines, revealing significant cytotoxic effects. This research contributes to the development of potential cancer treatments (Mohareb & MegallyAbdo, 2015).
Inhibition of Colon Cancer by Bromothiazole Derivatives
The synthesis and characterization of new bromothiazole derivatives with amino acids were investigated for their antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines. These derivatives significantly reduced cell proliferation and viability, demonstrating their potential as cancer treatments (Vale, Correia-Branco, Patrício, Duarte, & Martel, 2017).
作用機序
Target of Action
Brompyrazon is a selective herbicide . It primarily targets broad-leaved weeds in cereals . The compound’s primary targets are the photosystem II electron transport in the photosynthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of the targeted weeds .
Mode of Action
This compound interacts with its targets by inhibiting the photosystem II electron transport in the photosynthesis pathway . This interaction disrupts the normal photosynthetic process, leading to the death of the targeted weeds
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthesis pathway, specifically the photosystem II electron transport . By inhibiting this pathway, this compound disrupts the energy production process of the targeted weeds, leading to their death . The downstream effects of this disruption include reduced growth and eventual death of the targeted weeds .
Pharmacokinetics
It is known that this compound is moderately soluble in water , which suggests that it can be readily absorbed and distributed in the environment
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the photosynthesis process in the targeted weeds . This disruption leads to reduced growth and eventual death of the weeds
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of this compound in water suggests that it can be influenced by environmental factors such as rainfall and soil moisture . Additionally, the efficacy of this compound can be influenced by factors such as the type of weed, the stage of weed growth, and the specific environmental conditions of the area where it is applied
生化学分析
Biochemical Properties
Brompyrazon plays a significant role in biochemical reactions by inhibiting photosystem II electron transport in the photosynthesis pathway . This inhibition disrupts the normal electron flow, leading to the production of reactive oxygen species and subsequent cellular damage in target weeds. This compound interacts with various biomolecules, including the D1 protein of the photosystem II complex, which is crucial for the herbicide’s mode of action .
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting photosynthesis, leading to reduced energy production and growth inhibition . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and altering the expression of stress-responsive genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the D1 protein in the photosystem II complex, inhibiting electron transport and leading to the accumulation of reactive oxygen species . This inhibition results in the disruption of photosynthesis, causing cellular damage and ultimately plant death. This compound also affects enzyme activity by inhibiting key enzymes involved in the photosynthetic electron transport chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is moderately soluble in water and has a low oral mammalian toxicity . Over time, the compound may degrade, leading to reduced efficacy and potential changes in its impact on cellular function. Long-term studies have shown that this compound can cause persistent oxidative stress and cellular damage in plants .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects, while higher doses can lead to adverse effects such as reproductive and developmental toxicity . Threshold effects have been observed, with significant toxicity occurring at doses exceeding the safe exposure limits .
Metabolic Pathways
This compound is involved in metabolic pathways related to photosynthesis and oxidative stress response. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in mitigating oxidative damage . The compound’s impact on metabolic flux and metabolite levels can lead to altered energy production and stress responses in plants .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to target sites such as the chloroplasts . The compound’s localization and accumulation in specific cellular compartments are crucial for its herbicidal activity .
Subcellular Localization
This compound is primarily localized in the chloroplasts, where it exerts its inhibitory effects on photosystem II . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in the chloroplasts . This localization is essential for its function as a selective herbicide.
特性
IUPAC Name |
5-amino-4-bromo-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNZLRLWXRXPOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041685 | |
| Record name | Brompyrazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-84-0 | |
| Record name | Brompyrazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brompyrazon [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brompyrazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brompyrazon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPYRAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1Z5E88G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


